molecular formula C13H19NO4 B178790 ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 100619-73-6

ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B178790
CAS No.: 100619-73-6
M. Wt: 253.29 g/mol
InChI Key: GQRDHGBHCWLNQG-UHFFFAOYSA-N
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Description

Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by its ester functional group at the 2-position and an acetyloxy-methyl group at the 5-position, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl acetoacetate, ethylamine, and acetic anhydride.

    Step-by-Step Synthesis:

Industrial Production Methods

In industrial settings, the synthesis of ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.

    Substitution: The acetyloxy-methyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products include ethyl 5-[(hydroxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Products include ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-methanol.

    Substitution: Products vary depending on the nucleophile used, such as ethyl 5-[(amino)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate.

Scientific Research Applications

Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrrole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways.

    Pathways Involved: The compound’s effects are mediated through pathways such as the cyclooxygenase (COX) pathway in inflammation or the apoptosis pathway in cancer cells.

Comparison with Similar Compounds

Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives:

    Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate: Lacks the acetyloxy-methyl group, making it less reactive in certain substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group, which may alter its reactivity and biological activity.

    Ethyl 5-[(hydroxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate: Contains a hydroxy-methyl group instead of an acetyloxy-methyl group, affecting its solubility and reactivity.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows for diverse chemical reactions and potential therapeutic uses, making it a valuable molecule in both academic and industrial settings.

Properties

IUPAC Name

ethyl 5-(acetyloxymethyl)-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-10-8(3)12(13(16)17-6-2)14-11(10)7-18-9(4)15/h14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRDHGBHCWLNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350570
Record name Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100619-73-6
Record name Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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